(1S,2S,4R,8S,9S,11S,12R,13S,19S)-6-[(3-chlorophenyl)methyl]-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 17, referenced by PMID: 29741897, is a synthetic organic compound designed as an analogue of the anti-inflammatory inhalation corticosteroid budesonide. It was developed to have improved potency, increased lung retention, and a longer duration of action compared to budesonide .
Preparation Methods
The synthetic routes and reaction conditions for Compound 17 involve several steps, starting from the basic structure of budesonide. The preparation methods include:
Ligand-based virtual screening: This step involves identifying potential starting points for the synthesis of Compound 17.
Structure-based drug design: This method is used to optimize the structure of the compound for better activity and selectivity.
Multi-parameter optimization: This step ensures that the compound has the desired properties, such as potency and duration of action.
Chemical Reactions Analysis
Compound 17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Compound 17 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the structure-activity relationship of corticosteroids.
Biology: It is used to study the effects of corticosteroids on various biological processes, such as inflammation and immune response.
Medicine: It is being investigated for its potential use in treating inflammatory diseases, such as asthma and chronic obstructive pulmonary disease.
Industry: It is used in the development of new inhalation therapies for respiratory diseases.
Mechanism of Action
The mechanism of action of Compound 17 involves its interaction with the glucocorticoid receptor in human cells. It binds to the receptor with high affinity, leading to the activation of anti-inflammatory pathways and the suppression of pro-inflammatory pathways. This results in a reduction in inflammation and immune response .
Comparison with Similar Compounds
Compound 17 is unique compared to other similar compounds due to its improved potency, increased lung retention, and longer duration of action. Similar compounds include:
Budesonide: The parent compound from which Compound 17 is derived.
Fluticasone: Another inhalation corticosteroid with similar anti-inflammatory properties.
Beclomethasone: A corticosteroid used in the treatment of respiratory diseases.
Compound 17 stands out due to its enhanced properties, making it a promising candidate for further research and development in the field of respiratory medicine.
Properties
Molecular Formula |
C30H34ClF2NO4 |
---|---|
Molecular Weight |
546.0 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-6-[(3-chlorophenyl)methyl]-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C30H34ClF2NO4/c1-27-7-6-20(36)10-23(27)24(32)11-22-21-9-18-14-34(13-17-4-3-5-19(31)8-17)16-29(18,26(38)15-35)28(21,2)12-25(37)30(22,27)33/h3-8,10,18,21-22,24-25,35,37H,9,11-16H2,1-2H3/t18-,21-,22-,24-,25-,27-,28-,29+,30-/m0/s1 |
InChI Key |
AOSZTAHDEDLTLQ-AZKQZHLXSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(CN(C4)CC5=CC(=CC=C5)Cl)C(=O)CO)C[C@@H](C6=CC(=O)C=C[C@@]63C)F)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC4C2(CN(C4)CC5=CC(=CC=C5)Cl)C(=O)CO)CC(C6=CC(=O)C=CC63C)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.